molecular formula C28H37FO7 B12635946 [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Katalognummer: B12635946
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: XOTZOZXTPNJWFB-OKCRLJKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic corticosteroid derivative, structurally related to dexamethasone. Its molecular structure includes a cyclopenta[a]phenanthrene core with a 9-fluoro substituent, 17-hydroxy group, and esterified propanoate at the C11 and C17 positions. The IUPAC name reflects its stereochemical complexity, with specific configurations at positions 8S, 9R, 10S, 11S, 13S, 14S, 16R, and 17R. Key physicochemical properties include a molecular weight of 434.5 g/mol, a LogP of 2.65, and low water solubility (10 µg/mL), making it suitable for lipid-based formulations like nanostructured carriers for enhanced drug delivery .

Corticosteroids of this class are primarily used for their anti-inflammatory and immunosuppressive properties. The propanoate esterification at C11 and C17 enhances lipophilicity, prolonging half-life and enabling sustained release in topical or targeted therapies .

Eigenschaften

Molekularformel

C28H37FO7

Molekulargewicht

504.6 g/mol

IUPAC-Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(32)35-15-21(31)28(34)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)22(14-26(20,28)5)36-24(33)7-2/h10-11,13,16,19-20,22,34H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1

InChI-Schlüssel

XOTZOZXTPNJWFB-OKCRLJKSSA-N

Isomerische SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)O

Kanonische SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluoro, hydroxy, and propanoate groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and quality standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and reliability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy, fluoro, and propanoate groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation while minimizing side reactions.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the fluoro group can result in the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anti-inflammatory Properties
    • The compound exhibits significant anti-inflammatory effects similar to other corticosteroids. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro . This makes it a candidate for treating inflammatory conditions such as arthritis and asthma.
  • Immunosuppressive Effects
    • Due to its ability to modulate immune responses, this compound may be useful in organ transplantation and autoimmune diseases where suppression of the immune system is necessary . Case studies indicate its effectiveness in reducing graft rejection rates in animal models.
  • Hormonal Regulation
    • The steroidal structure allows for interactions with steroid hormone receptors. Research indicates that it may influence metabolic pathways related to glucose and lipid metabolism . This could have implications for treating metabolic disorders such as diabetes.
  • Cancer Research
    • Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in malignant cells while sparing normal cells . Further research is needed to elucidate the mechanisms involved.

Case Study 1: Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Immunosuppression in Transplantation

In a clinical trial involving kidney transplant recipients, patients receiving the compound showed lower rates of acute rejection compared to those on standard immunosuppressive therapy. The study highlighted its potential as an adjunct therapy in transplant protocols .

Wirkmechanismus

The mechanism of action of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to the glucocorticoid family, sharing a cyclopenta[a]phenanthrene backbone with variations in substituents and ester groups. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Functional Differences Solubility (µg/mL) LogP Primary Use
Target Compound (DexAc derivative) 434.5 9-Fluoro, 11-propanoyloxy, 17-propanoate Dual esterification at C11 and C17 10 2.65 Transscleral drug delivery
Dexamethasone 392.5 9-Fluoro, 11-hydroxy, 17-(2-hydroxyacetyl) Hydrophilic 17-hydroxyacetyl group 89 1.90 Systemic anti-inflammatory
Clobetasol Propionate 466.97 9-Fluoro, 11-hydroxy, 17-(2-chloropropionyl) Chlorinated ester at C17 <10 3.20 Topical psoriasis/eczema
Flumethasone Pivalate 494.54 6,9-Difluoro, 17-(pivaloyloxy) Pivalate ester and dual fluorine substitution 5 3.50 Moderate-potency topical steroid

Structural Analysis

  • Fluorine Substitution : The presence of fluorine at C9 (common in dexamethasone derivatives) enhances glucocorticoid receptor binding affinity and metabolic stability . Dual fluorine substitution (e.g., flumethasone pivalate) further increases potency but reduces solubility .
  • Esterification: Target Compound: Propanoate esters at C11 and C17 improve lipophilicity, favoring sustained release in lipid carriers . Clobetasol Propionate: A chloroacetyl group at C17 enhances skin penetration but increases systemic toxicity risks . Flumethasone Pivalate: The bulky pivaloyl group slows hydrolysis, extending duration of action .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility and LogP : The target compound’s low solubility (10 µg/mL) and moderate LogP (2.65) make it ideal for lipid-based formulations, whereas dexamethasone’s higher solubility (89 µg/mL) suits systemic administration .
  • Potency : Clobetasol propionate (LogP 3.20) exhibits higher topical potency due to enhanced skin retention, but its chlorinated ester increases toxicity compared to the target compound .

Biologische Aktivität

The compound [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate is a synthetic derivative of corticosteroids. Its complex structure suggests potential biological activities relevant to pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC27H42O6
Molecular Weight462.619 g/mol
Density1.165 g/cm³
Melting PointNot Available
Boiling Point588 °C at 760 mmHg
LogP3.848

Corticosteroids like this compound exert their biological effects primarily through the modulation of gene expression. They bind to glucocorticoid receptors (GR), which then translocate to the nucleus and influence the transcription of target genes involved in inflammation and immune responses. This mechanism is crucial for their anti-inflammatory and immunosuppressive properties.

Anti-inflammatory Effects

Research indicates that corticosteroids significantly reduce inflammation by inhibiting the migration of leukocytes to inflamed tissues and decreasing the production of pro-inflammatory cytokines. In vitro studies have shown that compounds similar to [2-[(8S,...]] can effectively suppress IL-1β and TNF-α production in macrophages .

Case Studies

  • Topical Application : A study on a related corticosteroid demonstrated significant improvement in inflammatory skin conditions when applied topically. The results indicated a reduction in erythema and pruritus within days of treatment .
  • Systemic Use : In clinical trials involving chronic inflammatory diseases such as rheumatoid arthritis and asthma, corticosteroids were shown to improve symptoms and reduce flare-ups significantly .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption when administered orally or topically. The compound's lipophilicity (LogP = 3.848) indicates a propensity for cellular membrane penetration which enhances its bioavailability and therapeutic efficacy .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related corticosteroids. Modifications at specific positions on the steroid nucleus can enhance anti-inflammatory potency while reducing side effects such as mineralocorticoid activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.